Ammonium molybdate

Description

Properties

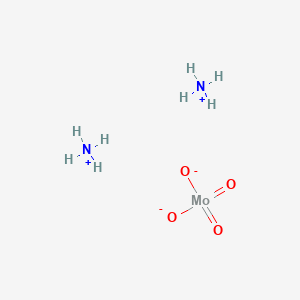

IUPAC Name |

diazanium;dioxido(dioxo)molybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.2H3N.4O/h;2*1H3;;;;/q;;;;;2*-1/p+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUPEJJSWDHEBO-UHFFFAOYSA-P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

[NH4]2MoO4, H8MoN2O4 | |

| Record name | Ammonium orthomolybdate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ammonium_orthomolybdate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051654 | |

| Record name | Ammonium molybdate(VI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium molybdate is a white to greenish-yellow solid. Sinks and mixes with water. (USCG, 1999), Liquid, White lumps or powder; Partially soluble in water; [MSDSonline] | |

| Record name | AMMONIUM MOLYBDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Molybdate (MoO42-), ammonium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium molybdate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8275 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.4 at 68 °F 2.398 (USCG, 1999) - Denser than water; will sink | |

| Record name | AMMONIUM MOLYBDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

12027-67-7, 13106-76-8 | |

| Record name | AMMONIUM MOLYBDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diammonium molybdate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013106768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdate (MoO42-), ammonium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium molybdate(VI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium molybdate(VI) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Conventional and Advanced Preparation Routes for Ammonium (B1175870) Molybdate (B1676688) Compounds

The synthesis of ammonium molybdate can be achieved through several methods, ranging from traditional techniques to more advanced, sustainable approaches.

Dissolution-Evaporation and Crystallization Techniques

A common and straightforward method for preparing ammonium heptamolybdate involves dissolving molybdenum trioxide (MoO₃) in an excess of aqueous ammonia (B1221849). wikipedia.orgresearchgate.netresearchgate.net The resulting solution is then evaporated at room temperature. As the solution evaporates, the excess ammonia escapes, leading to the crystallization of six-sided transparent prisms of ammonium heptamolybdate tetrahydrate, ((NH₄)₆Mo₇O₂₄·4H₂O). wikipedia.orgresearchgate.net The pH of a concentrated solution of ammonium paramolybdate typically falls between 5 and 6. wikipedia.org

Another approach involves the controlled evaporation of an ammoniacal leach solution containing dissolved this compound compounds. google.com The solution is heated to a temperature ranging from 90°C to over 98°C to evaporate the water until the saturation point of the dissolved this compound is approached. google.com This can lead to the precipitation of ammonium dimolybdate ((NH₄)₂Mo₂O₇) crystals. google.com

Crystallization can also be induced by cooling. In one method, a solution of molybdenum in aqueous ammonia is heated and stirred, and then allowed to cool to induce crystallization. anl.gov The particle size and morphology of the resulting crystals can be influenced by factors such as the cooling rate and the final pH of the solution. anl.gov

A reconstituted crystallization method for producing ammonium dimolybdate involves dissolving ammonium tetramolybdate in water heated to 70°C, with the addition of ammonia to achieve a pH of 5.5 to 6.5. molybdenum.com.cn The solution is then hot filtered and cooled to room temperature to precipitate ammonium dimolybdate crystals. molybdenum.com.cn

Precipitation Methods for this compound Synthesis

Precipitation is another key technique for synthesizing this compound. One method involves the leaching of molybdenum trioxide with ammonia water to produce an this compound solution. guidechem.com After removing impurities, the solution is subjected to evaporation and cooling crystallization to obtain a high-purity product. guidechem.com

A sustainable approach for producing this compound involves a process that avoids the use of nitric acid. google.com In this method, molybdenum trioxide is leached with ammonia water to get an this compound solution. An organic solvent, such as an alcohol or ketone, is then added to precipitate crude this compound crystals. These crystals are subsequently purified by recrystallization from deionized water to yield ammonium tetramolybdate or ammonium dimolybdate. google.com

Furthermore, a method for recovering this compound from tungsten-containing solutions involves heating the solution to 40-60°C and adding acid to a pH of 2.5-3 to precipitate ammonium polymolybdate. google.com This process can be repeated to achieve a higher purity product with low tungsten content. google.com

Solid-Gas Phase Combination Reactions for Ammonium Molybdates

A novel and sustainable one-step method involves the direct conversion of ammonium tetramolybdate to other ammonium molybdates through a solid-gas phase combination reaction. acs.org In this process, ammonium tetramolybdate stoichiometrically reacts with ammonium bicarbonate in an airtight container. acs.org The specific this compound product formed is dependent on the reaction conditions, such as temperature and the amount of ammonium bicarbonate used. acs.org Lower temperatures (25–50°C) tend to favor the formation of ammonium heptamolybdate, while higher temperatures (80–120°C) lead to the production of ammonium dimolybdate and decamolybdate.

Another example of a solid-gas phase reaction is the preparation of hexagonal molybdenum trioxide (h-MoO₃) from this compound using NO₂ gas in a "Chimie Douce" reaction. researchgate.net

Microwave-Assisted Extraction from Molybdenum-Containing Ores

Microwave-assisted extraction (MAE) has emerged as an efficient and economical method for obtaining this compound from molybdenum-containing ores like molybdenite (MoS₂). pjoes.com In this process, the molybdenite ore is first roasted in air at high temperatures (e.g., 750°C) to convert molybdenum sulfides to molybdenum oxides. pjoes.com The resulting oxides are then converted to sodium molybdate, which is further processed to calcium molybdate. Finally, the calcium molybdate is refluxed with an aqueous ammonia solution to produce this compound. pjoes.com

Microwave-assisted techniques have also been shown to significantly enhance the solvent extraction of molybdenum from acidic solutions, drastically reducing the time required for extraction compared to conventional methods. jmaterenvironsci.com The efficiency of microwave-assisted grinding of molybdenum ore has also been investigated as a way to improve subsequent processing steps. cgsjournals.com

Hydrothermal and Solvothermal Syntheses for Derived Molybdenum Materials

This compound serves as a common precursor in hydrothermal and solvothermal syntheses to produce a variety of molybdenum-based nanomaterials. These methods offer excellent control over the size, morphology, and crystal structure of the final product.

For instance, three-dimensional flower-like molybdenum disulfide (MoS₂) microspheres have been synthesized via a hydrothermal method using this compound as the molybdenum source and thiourea (B124793) as the sulfur source. nih.gov Similarly, MoS₂ with different morphologies can be synthesized hydrothermally by using various surfactants. mater-rep.com Hydrothermal synthesis has also been employed to create molybdenum oxide (MoO₃) nanocrystals, where the reaction duration influences the crystallite size. researchgate.net

Solvothermal synthesis, a similar technique where the solvent is not water, is also utilized. For example, two-dimensional MoS₂ nanosheets have been prepared through a solvothermal route using ammonium heptamolybdate and thiourea as precursors in oleylamine. rsc.org This method can also be used to produce MoV₂O₈ micro-cuboids from this compound and vanadium pentoxide. researchgate.net Furthermore, microwave-assisted solvothermal synthesis has been used to create Mo-doped TiO₂ using titanium (IV) butoxide and molybdenum (III) chloride as precursors. mdpi.com

Thermal Decomposition Pathways and Controlled Product Formation from Ammonium Molybdates

The thermal decomposition of ammonium molybdates is a critical step in the production of various molybdenum oxides, which are important industrial materials. The decomposition process is complex and proceeds through several intermediate phases, with the final product depending on the specific this compound precursor and the decomposition conditions, such as temperature and atmosphere.

When heated, ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) undergoes a stepwise decomposition. mdpi.comysxbcn.com The process involves the loss of water and ammonia, leading to the formation of a series of intermediate ammonium molybdates with increasing molybdenum content before finally yielding molybdenum trioxide (MoO₃). mdpi.comysxbcn.com The decomposition sequence is generally reported as: (NH₄)₆Mo₇O₂₄·4H₂O → (NH₄)₄Mo₅O₁₇ → (NH₄)₂Mo₄O₁₃ → (NH₄)₂Mo₁₄O₄₃ → (NH₄)₂Mo₂₂O₆₇ → MoO₃ mdpi.com

Studies using techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) have elucidated the temperature ranges for these transformations. For instance, the decomposition of ammonium heptamolybdate tetrahydrate in air shows distinct weight loss stages, with the process generally completing above 340°C. chemicalbook.comakjournals.com The initial weight loss, corresponding to the loss of crystal water, begins around 100°C. chemicalbook.com Subsequent stages involve the loss of ammonia and water, with the final product being orthorhombic molybdenum trioxide. chemicalbook.comscispace.com

The atmosphere in which the decomposition occurs significantly influences the final products. In an inert atmosphere like nitrogen, the decomposition of ammonium heptamolybdate can lead to the formation of partially reduced molybdenum oxides, such as Mo₄O₁₁, alongside MoO₃. scispace.comcore.ac.uk In an oxidizing atmosphere like air, the final product is typically pure MoO₃. scispace.comcore.ac.uk

The thermal decomposition of other ammonium molybdates, such as ammonium dimolybdate and ammonium octamolybdate, also proceeds through intermediate phases to ultimately form molybdenum oxides. mpg.deoup.com The morphology of the final molybdenum oxide product can be influenced by the starting this compound and the decomposition conditions. For example, annealing ammonium orthomolybdate in a nitrogen atmosphere can produce needle-shaped particles, while other conditions may result in sheet-like particles. scispace.comcore.ac.uk

Formation of Molybdenum Oxides (e.g., MoO₃, MoO₂)

Molybdenum oxides, particularly molybdenum trioxide (MoO₃) and molybdenum dioxide (MoO₂), are significant industrial materials used in catalysts, sensors, and as intermediates for producing other molybdenum compounds. This compound is a common precursor for the synthesis of these oxides.

The thermal decomposition of this compound is a primary method for producing MoO₃. The process involves heating this compound, which leads to the release of ammonia and water, yielding molybdenum trioxide. The decomposition pathway is a stepwise process, with several intermediate this compound species forming at different temperatures before the final oxide is obtained. mdpi.com For instance, ammonium paramolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) decomposes through stages involving the formation of (NH₄)₄Mo₅O₁₇, (NH₄)₂Mo₄O₁₃, (NH₄)₂Mo₁₄O₄₃, and (NH₄)₂Mo₂₂O₆₇ before ultimately yielding MoO₃. mdpi.com Calcination of ammonium heptamolybdate in a muffle furnace at 600°C for 5 hours is a straightforward method to produce crystalline MoO₃. aip.org Another approach involves the calcination of a precursor derived from the reaction of this compound with orange peel extract in air at 450°C to yield the stoichiometric MoO₃ phase. researchgate.net

The synthesis of MoO₂ from this compound typically involves a reduction step. While MoO₃ is the primary product of simple calcination in air, MoO₂ can be obtained by calcining the precursor in a vacuum. researchgate.net Furthermore, MoO₂ can be produced by the reduction of MoO₃ or ammonium molybdates using reducing agents like ammonia. google.com A controlled reduction of ammonium dimolybdate can produce MoO₂ with a dodecahedral structure, which imparts free-flowing properties beneficial for powder metallurgy applications. google.com The reduction process can be influenced by various factors, including the reducing agent, temperature, and reaction atmosphere. For example, MoO₂ nanoparticles can be synthesized by tuning the ratio of glucose and this compound in a two-step procedure. rsc.org

| Precursor | Synthesis Method | Product | Key Findings |

| Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) | Calcination in air at 600°C for 5 hours | Crystalline MoO₃ | A simple and effective solid-state synthesis for orthorhombic MoO₃. aip.org |

| This compound and orange peel extract | Calcination in air at 450°C | Stoichiometric MoO₃ | A facile and cost-effective method utilizing a biological chelating and reducing agent. researchgate.net |

| This compound and orange peel extract | Calcination in vacuum | Reduced form MoO₂ | Demonstrates the influence of the reaction atmosphere on the final oxide phase. researchgate.net |

| Ammonium dimolybdate | Reduction with uncracked ammonia in a rotary calciner | MoO₂ with dodecahedral morphology | The use of ammonia as a reducing agent allows for controlled reduction and desirable particle morphology. google.com |

| This compound and glucose | Two-step procedure involving hydrothermal synthesis and calcination | MoO₂ nanoparticles | The ratio of precursors can be tuned to control the formation of molybdenum oxide phases. rsc.org |

| This compound tetrahydrate and ethylene (B1197577) glycol | Sintering at 300°C | α-MoO₃ | Ethylene glycol can be used to produce crystalline α-MoO₃ at a relatively low sintering temperature. nih.gov |

| This compound solution | Acidification with mineral acids (H₂SO₄ or HNO₃) and calcination | MoO₃ | Acidification to a pH of 2.5-4.5 precipitates ammonium polymolybdate, which is then calcined to MoO₃. google.com |

Synthesis of Molybdenum Carbides (e.g., Mo₂C, MoC) and Nitrides (e.g., γ-Mo₂N)

Molybdenum carbides and nitrides are known for their exceptional hardness, high melting points, and catalytic properties, often exhibiting behavior similar to noble metals. This compound serves as a convenient molybdenum source for their synthesis.

The synthesis of molybdenum carbides from this compound typically involves a carburization process at elevated temperatures in the presence of a carbon source. One method involves the direct reaction of this compound with a mixture of hydrogen and carbon monoxide. google.com By carefully controlling the temperature ramp rate (2-20°C/min) to below 850°C, a high surface area molybdenum carbide (Mo₂C) can be formed. google.com Another approach utilizes solid carbon sources, such as cellulose, g-C₃N₄, or multi-walled carbon nanotubes (MWCNTs), which are carburized with this compound without the need for a gaseous carbon source. researchgate.net The choice of carbon support can influence the structure and properties of the resulting molybdenum carbide. researchgate.net For instance, using g-C₃N₄ as a support can lead to a new three-dimensional structure. researchgate.net Molybdenum blue nanoparticles, synthesized from the reduction of ammonium heptamolybdate, can also serve as precursors for molybdenum carbides upon drying and heat treatment in an inert atmosphere. mdpi.commdpi.com

Molybdenum nitrides are typically prepared through the nitridation of a molybdenum precursor, such as this compound, in a nitrogen-containing atmosphere, commonly ammonia (NH₃). The synthesis of γ-Mo₂N can be achieved by the thermal treatment of a mixed-salt precursor of this compound and a nickel salt in a hydrogen flow. researchgate.net Another route involves a reduction-nitridation reaction using ammonium heptamolybdate tetrahydrate as both the molybdenum and nitrogen source, with magnesium as a reducing agent in an autoclave. The addition of sodium azide (B81097) can enhance the nitridation process to form single-phase β-Mo₂N. The formation of different molybdenum nitride phases can be controlled by the reaction temperature and the composition of the gas stream. mdpi.com

| Precursor | Synthesis Method | Product(s) | Key Findings |

| This compound | Reaction with H₂/CO mixture | Mo₂C | Controlled temperature ramping is critical for forming high surface area molybdenum carbide. google.com |

| This compound and solid carbon supports (cellulose, g-C₃N₄, MWCNTs) | Carburization without gaseous carbon source | Mo₂C | The type of carbon support influences the final structure and properties of the carbide. researchgate.net |

| Ammonium heptamolybdate and aniline | Carbonization under various reduction atmospheres | β-Mo₂C nanowires | Organic-inorganic hybrid nanocomposites can be used as precursors to create 1-D molybdenum carbide nanostructures. csic.es |

| Ammonium heptamolybdate tetrahydrate, Mg, and NaN₃ | Reduction-nitridation in an autoclave | β-Mo₂N nanoflakes | Sodium azide acts as an additional nitrogen source to facilitate the formation of single-phase β-Mo₂N. |

| This compound and urea (B33335) | High-temperature pyrolysis in N₂ atmosphere | Mo₂C@NC (Molybdenum carbide/N-doped carbon hybrids) | A simple one-step synthesis for ultrasmall Mo₂C nanoparticles encapsulated in N-doped carbon with high specific surface area. rsc.org |

| g-C₃N₄ and this compound tetrahydrate | Carbonization under 10%CH₄/H₂ atmosphere | Mo₂C/MoC@NC heterostructure | A strategy to prepare molybdenum carbide heterostructures on a nitrogen-doped carbon support for catalytic applications. |

Direct Reduction to Elemental Molybdenum Powder

The production of elemental molybdenum powder from this compound is a crucial process for applications in metallurgy and as a catalyst. This is typically achieved through reduction processes, often involving hydrogen at high temperatures.

A conventional method involves a two-stage reduction where this compound is first calcined to MoO₃, which is then reduced by hydrogen, first to MoO₂, and subsequently to molybdenum metal. mdpi.com However, direct reduction methods that bypass the initial calcination step are also being explored. For instance, this compound can be directly reduced in a single stage using a combustion reaction with a mixture of zinc and magnesium as reducers. researchgate.net This self-sustaining process is energy-saving and can produce highly crystalline molybdenum powder with particle sizes in the micrometer and sub-micrometer range. researchgate.net Another approach is the direct reduction of this compound with hydrogen, where the ammonia constituent in the precursor can also act as a reductant in the initial stages. mdpi.com

Morphological and Crystalline Control in this compound-Derived Materials Synthesis

The performance of materials derived from this compound in various applications is highly dependent on their morphology (shape and size) and crystallinity. Therefore, significant research efforts are dedicated to controlling these properties during synthesis.

Morphological control can be achieved by adjusting various synthesis parameters. For instance, in the synthesis of MoS₂ from this compound and thiourea, the addition of citric acid as a complexing agent and self-assembly inducer allows for the controlled formation of different morphologies. rsc.org Similarly, the use of surfactants like sodium lauryl sulfate (B86663) (SDS) and polyvinylpyrrolidone (B124986) (PVP) can influence the morphology of copper molybdate nanoparticles synthesized via hydrothermal treatment. researchgate.net The morphology of MoO₃ particles produced from an this compound tetrahydrate solution can be controlled by the sintering temperature. nih.gov

Crystalline control is also crucial. The crystallinity of MoO₃ powder synthesized from this compound and ethylene glycol was found to develop upon thermal treatment at 300°C. nih.gov The formation of different crystalline phases of molybdenum carbide (α-MoC₁-x, β-Mo₂C, γ-MoC, and η-MoC) can be tuned by adjusting the temperature, time, and the type of amine used as a carbon source in the synthesis from amine-metal oxide composites derived from this compound. csic.es The crystalline structure of this compound itself can be controlled by adjusting the pH and the addition of β-pattern composite this compound during the crystallization process. google.com

Green Chemistry and Sustainable Approaches in this compound Production

In line with the growing emphasis on environmental sustainability, green chemistry principles are being increasingly applied to the production and use of this compound. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One sustainable approach involves the water-assisted, solid-state synthesis of ammonium nickel molybdate. researchgate.netcjcatal.com This method, which involves physical mixing, water-assisted grinding, and heating, simplifies the synthetic procedure, reduces waste and energy costs, and increases product yields compared to traditional hydrothermal or chemical precipitation methods. researchgate.netcjcatal.com Another green approach focuses on the extraction of this compound from molybdenite ore using microwave-assisted heating. pjoes.compjoes.com This process is more efficient and economical than conventional roasting methods, which produce large amounts of SO₂. pjoes.compjoes.com

Furthermore, efforts are being made to develop sustainable one-step technologies for the direct production of various ammonium molybdates. For example, ammonium tetramolybdate can react stoichiometrically with ammonium bicarbonate in an airtight container to directly generate other ammonium molybdates, offering a cost-effective and cleaner production route. acs.org The use of eco-friendly solvents and the recycling of reagents are also key aspects of sustainable this compound production. researchandmarkets.comatamanchemicals.com

Catalytic Applications and Mechanistic Investigations

Ammonium (B1175870) Molybdate (B1676688) as a Precursor for Heterogeneous and Homogeneous Catalystsatamankimya.commdpi.commdpi.commdpi.commeghachem.orgrsc.orgmdpi.comekb.eg

Ammonium molybdate is a versatile starting material for producing both heterogeneous and homogeneous catalysts. ontosight.aiatamankimya.com In heterogeneous catalysis, it is used to prepare supported and unsupported catalysts for a variety of chemical transformations. mdpi.comekb.egcjcatal.com As a precursor, it is integral to the production of molybdenum-based catalysts used in petrochemical refining and other chemical syntheses. atamankimya.commeghachem.org

Hydrodesulfurization (HDS) and Hydrodenitrogenation (HDN) Processesmdpi.commdpi.commdpi.comrsc.orgmdpi.com

This compound is a key ingredient in the preparation of catalysts for hydrodesulfurization (HDS) and hydrodenitrogenation (HDN), essential processes for removing sulfur and nitrogen impurities from crude oil fractions. atamankimya.comekb.eg These catalysts are typically composed of molybdenum sulfides, often promoted with cobalt or nickel, and supported on high-surface-area materials like gamma-alumina (γ-Al₂O₃). ekb.eg

The preparation of these catalysts often involves impregnating the support with an aqueous solution containing this compound and a salt of the promoter metal, such as nickel nitrate (B79036) or nickel chloride. ekb.egacs.org Following impregnation, the material is dried and calcined to convert the precursors into their oxide forms. The final active sulfide (B99878) phase is formed by treating the catalyst with a sulfur-containing agent.

Recent research has also explored the synthesis of unsupported Ni-Mo-W catalysts, where this compound is used alongside nickel hydroxide (B78521) and ammonium metatungstate. mdpi.com These bulk catalysts have shown high activity in HDS reactions, in some cases surpassing their supported counterparts. mdpi.com Another approach involves the synthesis of ammonium nickel molybdate ((NH₄)HNi₂(OH)₂(MoO₄)₂) as a precursor for unsupported HDS catalysts, which has demonstrated comparable performance to materials made by conventional methods. cjcatal.com

The effectiveness of these catalysts is influenced by the preparation method and the resulting structure of the active phases. For instance, in NiMo/Al₂O₃ catalysts, the choice of precursors, such as ammonium heptamolybdate and nickel nitrate, affects the coordination of molybdenum and the subsequent sulfidation process, which in turn impacts the formation of the active Ni-Mo-S particles. acs.org

Table 1: Examples of HDS/HDN Catalysts Derived from this compound

| Catalyst System | Promoter | Support | Preparation Method | Reference |

|---|---|---|---|---|

| NiMo/γ-Al₂O₃ | Nickel | γ-Alumina | Co-impregnation | ekb.eg |

| Ni-Mo-W | Nickel, Tungsten | Unsupported | Spray drying and calcination | mdpi.com |

| Mo-Ni₂P/SBA-15 | Nickel | SBA-15 silica | Impregnation and reduction | pku.edu.cn |

| Ammonium Nickel Molybdate | Nickel | Unsupported | Water-assisted solid-state | cjcatal.com |

| MoS₂ | None | Unsupported | In situ decomposition | tci-thaijo.org |

Catalysis in Organic Synthesis (e.g., Dehydrogenation, Oxidative Cleavage)mdpi.comcjcatal.com

This compound serves as a precursor for catalysts used in various organic synthesis reactions, including dehydrogenation and oxidative cleavage. atamankimya.com For example, nickel molybdate (NiMoO₄) nanoparticles, synthesized from this compound and nickel nitrate, have shown catalytic activity. mdpi.com The synthesis can be carried out through methods like co-precipitation, where the precursors are reacted to form an intermediate which is then calcined to yield the final catalyst. mdpi.comresearchgate.net Ozkan and Schrader described methods to synthesize nickel molybdates with excess molybdenum from ammonium heptamolybdate and nickel nitrate, with the pH of the precipitation medium being a key factor in controlling the catalyst's composition. up.pt

Selective Oxidation Reactions (e.g., Methanol (B129727) to Formaldehyde)mdpi.comekb.egacs.org

This compound is a critical precursor for iron molybdate (Fe₂(MoO₄)₃) catalysts, which are widely used in the industrial selective oxidation of methanol to formaldehyde. mdpi.comacs.orguwc.ac.za The catalyst is typically a mixture of iron(III) molybdate and molybdenum(VI) oxide. uwc.ac.za

Several methods are employed for the preparation of these catalysts, often starting with aqueous solutions of this compound and an iron salt, such as ferric nitrate or ferric chloride. mdpi.comgoogle.comuodiyala.edu.iq Common preparation techniques include:

Coprecipitation and Filtration: Solutions of ammonium heptamolybdate and iron(III) nitrate are mixed, leading to the precipitation of iron molybdate. uodiyala.edu.iqsqu.edu.om The precipitate is then filtered, washed, dried, and calcined. uodiyala.edu.iq This method has been shown to produce catalysts with selectivity comparable to commercial ones. uodiyala.edu.iqsqu.edu.om

Kneading and Evaporation: this compound is mixed with iron nitrate powder and a sufficient amount of water to form a paste. mdpi.comuodiyala.edu.iq The paste is then heated to evaporate the water and subsequently calcined. uodiyala.edu.iq

Incipient Wetness Impregnation: An aqueous solution of ammonium heptamolybdate is used to impregnate a support like iron(III) oxide (Fe₂O₃). acs.org The material is then dried and calcined at various temperatures to generate the active catalyst. acs.org

Research has shown that an excess of molybdenum is often used in the formulation, as it can segregate to the surface and form an active overlayer. acs.org Studies have also explored using Fe(II) salts as precursors instead of Fe(III) to reduce the acidity of the preparation solutions and minimize impurities. uwc.ac.za The resulting catalyst, after calcination, shows similar activity and selectivity to those prepared from Fe(III) precursors. uwc.ac.za

Molybdenum-Based Electrocatalysts Derived from Ammonium Molybdateacs.orgkuleuven.bersc.org

This compound is a valuable precursor for the synthesis of molybdenum-based electrocatalysts for water splitting, which involves the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). kuleuven.bersc.org

Hydrogen Evolution Reaction (HER) Electrocatalysismeghachem.orgacs.orgkuleuven.bersc.org

This compound is used to create various molybdenum compounds that are active for the HER, a process for producing hydrogen gas. These materials are being explored as low-cost alternatives to precious metal catalysts like platinum. mdpi.comnih.gov

Molybdenum carbides (Mo₂C and MoC) have emerged as promising HER catalysts due to their Pt-like electronic structure. mdpi.com They can be synthesized by the carburization of this compound with a carbon source. calis.edu.cnresearchgate.net For example, Mo₂C nanoparticles can be prepared by the in situ carburization of this compound on carbon supports like carbon nanotubes (CNTs) or carbon black. calis.edu.cnresearchgate.net This method avoids the use of gaseous carbon sources and can produce highly dispersed nanoparticles. calis.edu.cn Another approach involves a one-step pyrolysis of a mixture of urea (B33335) and this compound to create Mo₂C nanoparticles encapsulated in N-doped carbon, which exhibit high HER activity. nih.gov

Molybdenum disulfide (MoS₂) is another important HER catalyst derived from this compound. mdpi.com It can be synthesized via hydrothermal methods, reacting this compound with a sulfur source like thioacetamide (B46855) or thiourea (B124793). mdpi.comdoi.org The morphology of the resulting MoS₂ can be controlled by adjusting the reaction conditions, which in turn influences its electrocatalytic performance. researchgate.net

Table 2: Performance of this compound-Derived HER Electrocatalysts | Catalyst | Synthesis Method | Electrolyte | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Reference | | --- | --- | --- | --- | --- | | Mo₂C@NC-160 | One-step pyrolysis of urea and this compound | Not specified | 90 | 50 | nih.gov | | C₆₀-MoC | Molten salt synthesis | Alkaline | 142 | Not specified | mdpi.com | | MoS₂/NP 9 | Hydrothermal with surfactant | Neutral | 240 | Not specified | mdpi.com | | MoS₂ nanohollows | Hydrothermal | 0.5 M H₂SO₄ | 230 | 64 | researchgate.net | | Mo₂C | Two-step procedure with glucose | Acidic | 135 | Not specified | researchgate.net | | Mo₂C | Two-step procedure with glucose | Alkaline | 96 | Not specified | researchgate.net |

Oxygen Evolution Reaction (OER) Electrocatalysisacs.org

This compound also serves as a precursor for materials used in the oxygen evolution reaction (OER), the other half of water splitting. Nickel molybdate (NiMoO₄) and related compounds are of particular interest. For instance, hollow MoOₓ/Ni₃S₂ composite microspheres have been synthesized on nickel foam using this compound as a precursor, demonstrating bifunctional activity for both HER and OER. acs.org

Hierarchical MoP/Ni₂P heterostructures on nickel foam, prepared via a hydrothermal method using this compound followed by phosphorization, have also shown to be efficient bifunctional electrocatalysts. rsc.org By controlling the concentration of this compound and the phosphorization temperature, the catalytic performance can be optimized. rsc.org Furthermore, a solid-state reaction between this compound and ammonium borate (B1201080) has been used to create a molybdenum/molybdenum borate composite (Mo@Mo-6Bo) that exhibits enhanced OER kinetics. rsc.org Doping ammonium lanthanum molybdate with cobalt on nickel foam has also been shown to create a self-supported electrocatalyst with good performance for both HER and OER. kuleuven.be

Photocatalytic Applications of this compound-Derived Materials

This compound serves as a crucial and versatile precursor in the synthesis of a wide array of molybdenum-based nanomaterials that exhibit significant photocatalytic activity. lidsen.comlidsen.com These materials are instrumental in addressing environmental remediation and solar energy conversion challenges. lidsen.comacs.org The synthesis processes, often involving methods like hydrothermal treatment, sol-gel synthesis, calcination, or co-precipitation, leverage this compound as the molybdenum source to create complex oxides and sulfides. samaterials.comcsu.edu.cnmdpi.comresearchgate.net The resulting materials, including molybdenum disulfide (MoS₂), molybdenum trioxide (MoO₃), and various metal molybdates like bismuth molybdate (Bi₂MoO₆), possess unique electronic and structural properties that make them effective photocatalysts under visible light irradiation. lidsen.comacs.orgcsu.edu.cn

Molybdenum Sulfide (MoS₂) Based Photocatalysts

Molybdenum disulfide (MoS₂), a transition metal dichalcogenide, has attracted considerable research interest for photocatalysis due to its narrow band gap and high proportion of active sites. acs.orgresearchgate.net this compound is a common starting material for synthesizing various MoS₂-based photocatalysts.

One notable example is the fabrication of a MoS₂@C composite catalyst, where alginate-based spheres encapsulating this compound are treated with thiourea. hep.com.cnresearchgate.net This process yields a material where MoS₂ nanoparticles are embedded within a porous carbon matrix. The carbon co-catalyst enhances the specific surface area, provides more reactive sites, and prevents the aggregation of the MoS₂ nanoparticles. hep.com.cnresearchgate.net This composite has demonstrated high efficiency in the photodegradation of tetracycline, achieving an 87.01% degradation rate within 60 minutes under visible light. hep.com.cnresearchgate.net

Furthermore, this compound is used in the hydrothermal synthesis of 1T/2H-MoS₂ and MoS₂/MoO₂ composite catalysts. mdpi.comnih.gov By adjusting synthesis temperature and time, the phase of MoS₂ can be controlled, which influences its photocatalytic properties. mdpi.com For instance, a 2H-MoS₂/MoO₂ composite catalyst, synthesized via a one-step hydrothermal method using this compound tetrahydrate and thiourea, showed excellent performance in photocatalytic hydrogen production from formic acid, with a hydrogen yield of 960 µmol/h. mdpi.com The heterostructure formed between MoS₂ and MoO₂ improves the migration of photogenerated carriers and reduces recombination. mdpi.com

Heterostructures combining MoS₂ with other semiconductors, such as Cadmium Sulfide (CdS), have also been developed using this compound. bohrium.com A CdS/MoS₂/Mo sheet hybrid catalyst, prepared via a simple hydrothermal method, exhibited an extraordinary H₂ production rate of 4540 μmol h⁻¹ g⁻¹ under visible light, a rate 3.6 times greater than that of Pt/CdS. bohrium.com

Table 1: Photocatalytic Performance of this compound-Derived MoS₂-Based Materials This table is interactive. Users can sort columns by clicking on the headers.

| Photocatalyst | Target Pollutant/Application | Synthesis Method | Irradiation Source | Key Finding | Reference |

|---|---|---|---|---|---|

| MoS₂@C | Tetracycline | Sulfurization of alginate spheres with thiourea | 300 W Xe lamp (> 400 nm) | 87.01% degradation in 60 min. | hep.com.cnresearchgate.net |

| 2H-MoS₂/MoO₂ | Hydrogen Production | One-step hydrothermal | Not Specified | 960 µmol/h H₂ yield from formic acid. | mdpi.com |

| CdS/MoS₂/Mo | Hydrogen Production | One-step hydrothermal | 300 W Xenon arc lamp | 4540 μmol h⁻¹ g⁻¹ H₂ evolution rate. | bohrium.com |

Molybdenum Trioxide (MoO₃) Based Photocatalysts

Molybdenum trioxide (MoO₃) is another significant photocatalyst synthesized from this compound. lidsen.comsamaterials.com Different crystalline phases of MoO₃, such as the hexagonal (h-MoO₃) and orthorhombic (α-MoO₃) phases, can be obtained and exhibit distinct photocatalytic activities. samaterials.comrsc.org

A simple chemical precipitation method, reacting ammonium heptamolybdate tetrahydrate (AHM) with nitric acid, has been used to synthesize h-MoO₃ nanocrystals. rsc.org These nanocrystals were identified as a new material for visible-light-driven photocatalysis. By annealing the h-MoO₃ at temperatures above 410 °C, it undergoes an irreversible phase transition to the more stable α-MoO₃. rsc.org The photocatalytic performance of these materials was evaluated for the degradation of methylene (B1212753) blue (MB). The h-MoO₃ nanocrystals showed enhanced efficiency under optimized conditions, including a catalyst loading of 100 mg L⁻¹, a dye concentration of 12 mg L⁻¹, and a light intensity of 350 mW cm⁻². rsc.org

Similarly, α-MoO₃ has been synthesized by reacting this compound tetrahydrate with ethylene (B1197577) glycol, followed by sintering at temperatures of 300 °C or higher. nih.gov This process yields crystalline α-MoO₃ with rice-shaped particles at a sintering temperature of 500 °C. nih.gov Porous monoliths of MoO₃ nanoplates have also been created from this compound by freeze-casting and subsequent thermal treatment, which showed good photocatalytic performance for MB degradation. acs.org

Hybrid photocatalysts, such as black-MoO₃/polyimide, have been synthesized through a one-pot thermopolymerization of monomers, this compound, and thiourea. scilit.com The strong interfacial interaction between the molybdenum oxide and the polyimide enhances visible light absorption and the separation of photogenerated electron/hole pairs, leading to improved photocatalytic activity. scilit.com

Table 2: Photocatalytic Degradation using this compound-Derived MoO₃ Materials This table is interactive. Users can sort columns by clicking on the headers.

| Photocatalyst | Target Pollutant | Synthesis Method | Irradiation Source | Key Finding | Reference |

|---|---|---|---|---|---|

| h-MoO₃ NCs | Methylene Blue | Chemical precipitation | Visible light | Optimal degradation at 100 mg L⁻¹ catalyst loading. | rsc.org |

| α-MoO₃ | Methylene Blue | Reaction with ethylene glycol & sintering | Not Specified | Forms rice-shaped particles at 500°C. | nih.gov |

| MoO₃ monoliths | Methylene Blue | Freeze-casting & thermal treatment | Not Specified | Enhanced photocatalytic degradation of MB. | acs.org |

Bismuth Molybdate (Bi₂MoO₆) and Other Composite Photocatalysts

This compound is a key precursor in the synthesis of bismuth molybdate (Bi₂MoO₆), an important visible-light-driven photocatalyst used for decomposing organic pollutants. csu.edu.cnchalcogen.ro The γ-phase of Bi₂MoO₆ (γ-Bi₂MoO₆) is particularly noted for its photocatalytic activity. researchgate.netchalcogen.ro It can be synthesized via methods like co-precipitation and hydrothermal reaction, using this compound and a bismuth salt as precursors. researchgate.netchalcogen.roasianpubs.org For instance, γ-Bi₂MoO₆ nanoplates synthesized by a hydrothermal method using polyethylene (B3416737) glycol as a surfactant achieved 95.02% degradation of Rhodamine B under UV-visible light in 100 minutes. chalcogen.ro

The choice of molybdenum source, including this compound, can influence the properties of the final photocatalyst. Studies comparing Bi₂MoO₆/g-C₃N₄ composites prepared with different molybdenum sources (this compound, sodium molybdate, and phosphomolybdic acid) found that the doping atoms introduced by the precursor affect the structure and photocatalytic performance. mdpi.com

Other complex composites derived from this compound have also shown significant photocatalytic potential. A g-C₃N₄/MoO₂ composite was synthesized via a one-step calcination method induced by this compound. During calcination, the decomposition of this compound assists in the exfoliation of g-C₃N₄ and the in-situ formation of MoO₂ loaded on the g-C₃N₄ nanosheets. researchgate.net The resulting composite exhibited photocatalytic hydrogen evolution performance 4.1 times higher than that of pure bulk g-C₃N₄. researchgate.net Additionally, nanocomposites derived from ZIF-8 (a type of metal-organic framework) have been prepared using this compound and thiourea to create C–ZnS/ZnMoO₄@MoS₂ heterojunctions, which showed high photocatalytic activity for the degradation of tetracycline. rsc.org

Table 3: Performance of this compound-Derived Bismuth Molybdate and Other Composites This table is interactive. Users can sort columns by clicking on the headers.

| Photocatalyst | Target Pollutant/Application | Synthesis Method | Irradiation Source | Key Finding | Reference |

|---|---|---|---|---|---|

| γ-Bi₂MoO₆ nanoplates | Rhodamine B | Hydrothermal | UV-visible light | 95.02% degradation in 100 min. | chalcogen.ro |

| γ-Bi₂MoO₆ | Rhodamine-B, Crystal Violet, Orange II | Co-precipitation | Visible light | Effective degradation of various dyes. | researchgate.netasianpubs.org |

| g-C₃N₄/MoO₂ | Hydrogen Production | One-step calcination | Visible light | H₂ evolution 4.1 times higher than pure g-C₃N₄. | researchgate.net |

Advanced Analytical Chemistry Research Utilizing Ammonium Molybdate

Spectrophotometric and Colorimetric Methodologies

Spectrophotometry and colorimetry represent foundational techniques in analytical chemistry that rely on the principle that chemical substances absorb and transmit light differently at specific wavelengths. Ammonium (B1175870) molybdate (B1676688) is a key reagent in several of these methods, primarily due to its ability to form intensely colored complexes with certain analytes, allowing for their accurate quantification.

Quantitative Determination of Orthophosphate Ions (Molybdenum Blue and Molybdenum Yellow Methods)

The quantitative analysis of orthophosphate (PO₄³⁻) is crucial in environmental monitoring, agriculture, and industrial processes. Ammonium molybdate is central to the two most common spectrophotometric methods for phosphate (B84403) determination: the Molybdenum Blue method and the Molybdenum Yellow method.

The Molybdenum Blue method is renowned for its high sensitivity, making it suitable for detecting low concentrations of phosphate. google.com The core of this method involves the reaction of orthophosphate ions with an acidic solution of this compound to form a heteropoly acid, specifically phosphomolybdic acid. sydney.edu.auucdavis.edu This complex is then reduced by an agent such as ascorbic acid or stannous chloride to produce a stable, intensely colored molybdenum blue complex. sydney.edu.autaylorandfrancis.com The intensity of this blue color, which is directly proportional to the phosphate concentration, is measured spectrophotometrically, typically at a wavelength of 880 nm or 890 nm. taylorandfrancis.comresearchgate.net To enhance the reaction rate and stability of the molybdenum blue product, potassium antimonyl tartrate is often added. nih.gov The system follows the Beer-Lambert law over a specific concentration range, allowing for accurate quantification. researchgate.net

The Molybdenum Yellow method , also known as the vanadomolybdate method, is an alternative technique often employed for samples with higher phosphate concentrations. google.com In this procedure, orthophosphate reacts with a reagent containing this compound and ammonium metavanadate in an acidic medium. researchgate.netlibretexts.org This reaction forms a yellow-colored vanadomolybdophosphoric acid complex. researchgate.nethach.com The intensity of the yellow color is proportional to the phosphate concentration and is typically measured at wavelengths of 400, 420, or 470 nm. libretexts.org While less sensitive than the Molybdenum Blue method, the Molybdenum Yellow method offers a wider measurement range. google.com

| Method | Principle | Reagents | Wavelength | Application |

| Molybdenum Blue | Formation of phosphomolybdic acid, followed by reduction to molybdenum blue. sydney.edu.auucdavis.edu | This compound, ascorbic acid (or other reducing agent), potassium antimonyl tartrate. sydney.edu.aunih.gov | 880 nm or 890 nm taylorandfrancis.comresearchgate.net | Low phosphate concentrations. google.com |

| Molybdenum Yellow | Formation of yellow vanadomolybdophosphoric acid. researchgate.nethach.com | This compound, ammonium metavanadate. researchgate.netlibretexts.org | 400, 420, or 470 nm libretexts.org | High phosphate concentrations. google.com |

Analytical Quantification of Arsenate and Silicate (B1173343) Ions

This compound is also a valuable reagent for the quantitative analysis of arsenate (AsO₄³⁻) and silicate (SiO₄⁴⁻) ions. atamanchemicals.com The underlying chemistry is similar to that of phosphate determination, as both arsenate and silicate react with this compound in an acidic solution to form heteropoly acids—arsenomolybdic acid and silicomolybdic acid, respectively. cmu.ac.th

For the determination of arsenate, the resulting arsenomolybdate complex can be selectively reduced to form a molybdenum blue species, allowing for spectrophotometric quantification. cmu.ac.th It is important to note that since phosphate and silicate interfere with this analysis, separation techniques or masking agents may be required for accurate results in complex samples. cmu.ac.th

Similarly, silicate ions react with this compound to form a yellow silicomolybdate complex. The absorbance of this complex can be measured directly for quantification. For enhanced sensitivity, the silicomolybdate complex can be reduced to a molybdenum blue complex. The presence of phosphate and arsenate can interfere, necessitating procedural adjustments to ensure specificity. nist.gov

Detection and Determination of Specific Organic Analytes (e.g., Glucose in Hager-Gawalowsky test)

Beyond inorganic ions, this compound finds application in the detection of certain organic compounds. A notable example is the Hager-Gawalowsky test for the detection of glucose. researchgate.netsrrjournals.com This qualitative test is based on the reaction of glucose with an aqueous solution of this compound in a neutral medium. researchgate.netresearchgate.net Upon heating, a blue color is produced, indicating the presence of glucose. researchgate.netresearchgate.net

The reaction mechanism involves the molybdate anion abstracting an active hydrogen from the glucose molecule. researchgate.netresearchgate.net This leads to the formation of an enolate from an enediol, which then reacts with the molybdate mono-anion. researchgate.netresearchgate.net Ultimately, a redox reaction occurs, resulting in the formation of 2-ketoglucose and the reduction of molybdenum to form molybdenum dioxide, a blue compound. researchgate.netresearchgate.net

Electrochemical Sensor Development and Characterization

In recent years, there has been a significant shift towards the development of electrochemical sensors for rapid, portable, and real-time analysis. This compound has been successfully integrated into these modern analytical devices, particularly for the detection of ions in environmental and agricultural samples.

This compound-Modified Electrodes for Ion Detection

This compound-modified electrodes are at the forefront of electrochemical sensor development for ion detection, especially for phosphate. sdstate.edu These sensors typically consist of a working electrode, such as a screen-printed electrode (SPE) or a glassy carbon electrode, that has been modified with a layer containing this compound. sdstate.eduresearchgate.net

One approach involves creating a composite material by combining this compound tetrahydrate (AMT) with other materials like silver nanowires (AgNWs) and depositing it onto an SPE. sdstate.eduresearchgate.net The high conductivity of the AgNWs significantly enhances the sensitivity of the sensor. researchgate.net In the presence of phosphate ions, an electrochemical reaction occurs at the modified electrode surface, generating a measurable electrical signal (e.g., a change in current or potential) that is proportional to the phosphate concentration. sdstate.edu These sensors have demonstrated high sensitivity, a wide detection range, and good repeatability. researchgate.net

Another strategy involves entrapping this compound within a matrix, such as a graphene-graphene oxide nanocomposite or a chitosan (B1678972) film, on the electrode surface. researchgate.netresearchgate.net This configuration allows for the in-situ formation of the phosphomolybdate complex directly on the electrode, which can then be electrochemically reduced and measured. researchgate.net

| Electrode Type | Modifier | Principle | Target Analyte |

| Screen-Printed Electrode (SPE) | This compound Tetrahydrate (AMT) / Silver Nanowires (AgNWs) sdstate.eduresearchgate.net | Enhanced electrochemical detection of phosphate due to the high conductivity of AgNWs. researchgate.net | Phosphate sdstate.edu |

| Glassy Carbon Electrode | This compound / Chitosan researchgate.net | In-situ formation and electrochemical reduction of the phosphomolybdate complex. researchgate.net | Phosphate researchgate.net |

| Carbon Paste Electrode | [Omim]6Mo7O24 (ionic liquid with molybdate) researchgate.net | Effective retention of molybdate for electrochemical reaction with phosphate. researchgate.net | Phosphate researchgate.net |

Autonomous Sensor Technologies for Real-Time Environmental Monitoring

The integration of this compound-based sensing principles into autonomous sensor technologies is a significant advancement for real-time environmental monitoring. mdpi.com These systems are designed to be portable, low-cost, and capable of performing automated chemical analyses in the field, providing rapid and reliable data without the need for laboratory analysis. researchgate.net

For instance, portable, microfluidics-based analyzers have been developed for the on-site analysis of phosphate in water. researchgate.net These devices often utilize the molybdenum yellow method, where a sample is automatically mixed with a reagent containing this compound and ammonium metavanadate in an acidic medium. researchgate.net The resulting yellow color is measured using integrated optical components like LEDs and photodiodes, and the data can be transmitted wirelessly. researchgate.net

Similarly, electrochemical sensors with this compound-modified electrodes are well-suited for deployment in wireless sensor networks for continuous environmental monitoring. dcu.ie Their low power requirements, potential for miniaturization, and rapid response times make them ideal for applications such as monitoring nutrient levels in water bodies to prevent eutrophication or assessing soil fertility in precision agriculture. mdpi.comresearchgate.net These autonomous systems facilitate quick decision-making and enable proactive environmental management. mdpi.com

Gravimetric Analysis Techniques Employing this compound as a Reagent

Gravimetric analysis, a cornerstone of quantitative chemical analysis, relies on the measurement of mass to determine the amount of an analyte in a sample. The principle involves selectively converting the analyte into a solid precipitate of known composition. This compound serves as a critical reagent in this field, primarily for its ability to form sparingly soluble precipitates with specific ions, most notably phosphate and lead. The high purity and well-defined stoichiometry of these precipitates allow for accurate and precise quantification.

The general procedure involves dissolving the sample, adjusting conditions such as pH and temperature to ensure complete precipitation, adding the this compound solution to form the precipitate, and then carefully filtering, washing, drying, and weighing the resulting solid. The mass of the precipitate is then used to calculate the concentration of the analyte in the original sample through stoichiometric relationships.

Determination of Phosphorus as Ammonium Phosphomolybdate

The precipitation of phosphate ions using this compound is a classic and widely used gravimetric method, particularly for the analysis of fertilizers, minerals, and metals. resource.org In this method, an acidic solution of the sample, typically containing nitric acid, is treated with an excess of this compound solution. resource.org This reaction leads to the formation of a characteristic yellow, crystalline precipitate of ammonium phosphomolybdate, (NH₄)₃[P(Mo₃O₁₀)₄].

The reaction is typically carried out in a warm solution, at approximately 45°C, to facilitate the formation of a complete and easily filterable precipitate. resource.org After precipitation, the solid is washed with a suitable electrolyte solution, such as dilute potassium nitrate (B79036), to remove interfering ions without dissolving the precipitate itself. resource.org The precipitate is then dried to a constant weight and the mass of phosphorus in the original sample is calculated.

Research Findings: Analysis of Phosphate in Fertilizer

In a typical analysis to determine the phosphorus content in a fertilizer sample, the sample is first dried to determine its moisture content. scribd.com A known mass of the dry sample is then dissolved, and the phosphorus is precipitated as ammonium phosphomolybdate. scribd.com The isolated and weighed precipitate is used to calculate the percentage of phosphorus pentoxide (P₂O₅), a standard measure for fertilizer grading.

Determination of Lead as Lead Molybdate

This compound is also an effective reagent for the gravimetric determination of lead. 911metallurgist.comatamanchemicals.com This method is based on the reaction between lead(II) ions and molybdate ions in a solution slightly acidified with acetic acid, which results in the precipitation of lead molybdate (PbMoO₄). 911metallurgist.com This white precipitate is dense, stable, and has a low solubility, making it ideal for gravimetric analysis. 911metallurgist.com

The procedure involves dissolving the lead-containing sample, often an ore or an alloy, and adjusting the pH. The solution is heated to boiling, and the this compound solution is added to precipitate the lead molybdate. imoa.info Boiling helps to coagulate the precipitate, making it easier to filter. imoa.info After filtration, the precipitate is washed, typically with a dilute ammonium acetate (B1210297) solution, to remove any co-precipitated impurities before being dried and weighed. imoa.info It is important to control for interfering ions such as tungsten and vanadium, which can co-precipitate and lead to erroneously high results. imoa.info

Research Findings: Analysis of Lead in Ore

The lead molybdate method is a standard procedure for assaying lead in various materials. nih.gov Research demonstrates its utility and outlines the necessary conditions for accurate results, including the preparation of the standard this compound solution and the use of a tannin solution as an external indicator during titration steps that can precede the gravimetric finish. 911metallurgist.com

Environmental Science and Remediation Studies

Heavy Metal Removal from Contaminated Water Systems

The application of ammonium (B1175870) molybdate (B1676688) in treating heavy metal-contaminated water is a notable area of study. The compound serves as an effective agent for removing toxic metals from industrial effluents, thereby playing a role in pollution control.

Ammonium molybdate effectively removes lead and cadmium from aqueous solutions through precipitation. When introduced into wastewater containing these heavy metals, this compound reacts to form insoluble metal molybdates. centralasianstudies.org The interaction between this compound and lead results in the formation of a yellow solid that precipitates out of the solution. centralasianstudies.org Similarly, its reaction with cadmium forms milky water droplets that also precipitate. centralasianstudies.org This process is based on the principle of forming stable, insoluble complexes with lead and cadmium ions, which can then be separated from the water. centralasianstudies.orgresearchgate.net Studies have demonstrated that this chemical precipitation is a straightforward and effective method for sequestering these toxic metals. centralasianstudies.org

A study conducted in Mosul on industrial wastewater provides clear evidence of this mechanism. The application of a 2% this compound solution led to significant decreases in the concentrations of both lead and cadmium. centralasianstudies.orgcentralasianstudies.org The formation of these insoluble precipitates is the key mechanism driving the removal of these contaminants from the water. centralasianstudies.org

The treatment proved effective across different sites with varying initial levels of contamination. For instance, initial cadmium concentrations ranging from 0.0303 to 0.2128 ppm and lead concentrations from 0.00591 to 8.6604 ppm were significantly reduced post-treatment. centralasianstudies.orgcentralasianstudies.org The substantial reduction across all tested sites confirms the reliability and stability of this treatment method. centralasianstudies.org This underscores the compound's potential for on-site water treatment to meet environmental safety and regulatory standards. centralasianstudies.org Beyond direct precipitation, this compound has also been used to modify materials like bentonite (B74815) to create flocculants for treating various industrial effluents, including those from monosodium glutamate (B1630785), slaughtering, and beer production, with high removal rates for Chemical Oxygen Demand (COD). researchgate.net

Table 1: Efficacy of this compound in Reducing Pb and Cd in Industrial Wastewater This interactive table presents data from a study on heavy metal removal from industrial wastewater in Mosul, demonstrating the percentage reduction after treatment with this compound. centralasianstudies.org

| Metal Ion | Average Concentration Before Treatment (ppm) | Average Concentration After Treatment (ppm) | Removal Efficiency (%) |

|---|---|---|---|

| Lead (Pb) | 4.33 | 0.22 | ~95% |

Precipitation Mechanisms for Lead (Pb) and Cadmium (Cd) Removal

Phytoremediation Strategies for Metal-Contaminated Soils

Phytoremediation is an environmental cleanup strategy that uses plants to extract, contain, or immobilize contaminants in soil and water. mdpi.com this compound has been investigated as a chemical amendment to enhance the effectiveness of phytoremediation, particularly for soils contaminated with heavy metals.

This compound exhibits a dual, or amphoteric, effect on heavy metals in soil: it can immobilize some metals while mobilizing others. researchgate.net Research shows that while it can precipitate chromium (Cr) and zinc (Zn), it forms more soluble fractions with cadmium (Cd), nickel (Ni), and copper (Cu). researchgate.net This chelant-assisted solubilization increases the bioavailability of these metals in the soil, which in turn promotes their uptake and accumulation by plants. researchgate.net

Studies using alfalfa (Medicago sativa L.) in multi-metal polluted soils found that treatment with this compound increased the acid-soluble (more bioavailable) fractions of Cd, Ni, and Cu. researchgate.net This led to higher concentrations of these toxic metals in the alfalfa plants, as indicated by increased bioconcentration factor (BCF) values. researchgate.net This suggests that this compound can be used as a half-extracting agent to facilitate the phytoextraction of specific heavy metals. researchgate.net The process involves the plant absorbing the mobilized metals from the soil and transporting them to the shoots, effectively removing them from the soil. science.gov

Table 2: Effect of this compound on Metal Uptake by Alfalfa (Medicago sativa L.) This interactive table summarizes findings on how this compound treatment affects the concentration of various heavy metals in alfalfa plants grown in contaminated soil. researchgate.net

| Metal | Change in Bioavailability in Soil | Change in Plant Uptake |

|---|---|---|

| Cadmium (Cd) | Increased | Increased |

| Nickel (Ni) | Increased | Increased |

| Copper (Cu) | Increased | Increased |

| Chromium (Cr) | Decreased (Immobilized) | Not specified |

The application of this compound can alter the physicochemical properties of soil, which in turn affects plant growth during phytoremediation. One of the key impacts is the reduction of soil pH. researchgate.net In a study on calcareous soil, this compound treatment was observed to lower the soil's pH. researchgate.net Changes in soil pH are critical as they can influence nutrient availability and the mobility of heavy metals. copernicus.org

Materials Science and Engineering: Precursor Applications

Synthesis of Molybdenum Oxide Thin Films and Nanostructures

Ammonium (B1175870) molybdate (B1676688) is extensively used as a precursor for creating molybdenum oxide (MoO₃) thin films and nanostructures. These materials are of significant interest due to their unique electronic and optical properties. The synthesis process typically involves the thermal decomposition of the ammonium molybdate precursor, which can be achieved through various deposition and fabrication techniques.

Fabrication for Electrochromic Devices

Molybdenum oxide thin films are notable for their electrochromic properties, meaning they can reversibly change color when a voltage is applied. lidsen.comresearchgate.net This characteristic makes them ideal for applications such as smart windows, electrochromic displays, and rearview mirrors. lidsen.com this compound is a common precursor in the fabrication of these films. worktribe.com

Several methods utilize this compound to produce these electrochromic layers:

Spray Pyrolysis: An economical technique where a solution containing this compound is sprayed onto a heated substrate, leading to the formation of orthorhombic α-MoO₃ films. researchgate.net

Electrosynthesis: This method involves the deposition of MoO₃ films onto a conductive substrate, such as fluorine-doped tin oxide (FTO) glass, from an aqueous alkaline solution of this compound. researchgate.net

Sol-Gel Dip-Coating: This technique uses a solution derived from a molybdenum precursor to deposit MoO₃ thin films onto substrates. researchgate.net

Combustion Chemical Vapor Deposition (CVD): In this method, an aerosolized aqueous solution of this compound is introduced into a flame to deposit thin films onto a substrate. worktribe.com

The resulting films, often composed of nanostructured, rod-like α-MoO₃, exhibit pronounced cathodic electrochromism. researchgate.net

| Synthesis Method | Precursor(s) | Substrate | Key Finding |

| Spray Pyrolysis | Ammonium paramolybdate tetrahydrate | Glass, FTO | Produces spongy, mesh-type orthorhombic MoO₃ structures. researchgate.net |

| Electrosynthesis | This compound | Fluorine-doped Tin Oxide (FTO) Glass | Forms amorphous hydrous MoO₂ which anneals into orthorhombic α-MoO₃ nanorods. researchgate.net |

| Combustion CVD | This compound | Glass, Silicon | An inexpensive and adherent film is produced without the need for high-cost vacuum systems. worktribe.com |

Development of Gas Sensors

This compound is a key precursor in the synthesis of nanostructured molybdenum oxide for gas sensing applications. researchgate.netscispace.com The high surface area and specific crystalline phases of these materials make them highly sensitive to various gases.

Flame spray pyrolysis is a notable method where an this compound solution is sprayed through a flame. researchgate.net The as-synthesized particles are typically an ammonium molybdenum oxide with a triclinic crystal system. researchgate.net Subsequent thermal treatment (calcination) at temperatures around 500°C converts these particles into the desired orthorhombic α-MoO₃ phase. researchgate.net

These α-MoO₃ nanosheets and nanofibers, when fabricated into sensors, demonstrate high sensitivity and selectivity towards gases like ammonia (B1221849) (NH₃), trimethylamine (B31210) (TMA), sulfur dioxide (SO₂), and hydrogen sulfide (B99878) (H₂S). researchgate.netscispace.commdpi.com This makes them potentially useful for applications ranging from industrial safety monitoring to non-invasive medical diagnostics, such as analyzing breath for disease biomarkers. researchgate.netmdpi.com

| Precursor | Synthesis Method | Target Gas | Key Research Finding |

| Ammonium heptamolybdate, PVP | Electrospinning and Calcination | Trimethylamine (TMA) | Resulting MoO₃ nanofibers combined with Ti₃C₂Tₓ MXene create a heterojunction sensor that operates effectively at room temperature. mdpi.com |

| This compound | Flame Spray Pyrolysis | Ammonia (NH₃) | Synthesized α-MoO₃ nanosheets show high sensitivity to ammonia at parts-per-billion (ppb) levels. researchgate.net |

| This compound, Strontium nitrate (B79036) | Hydrothermal Synthesis | Sulfur Dioxide (SO₂) | Nano-scale SrMoO₄, synthesized from these precursors, was identified as a promising material for high-temperature SO₂ sensing. scispace.com |

Precursor for Advanced Photovoltaic and Solar Cell Materials

In the field of photovoltaics, molybdenum oxide (often denoted as MoOₓ) serves as a highly effective hole transport layer (HTL) or hole-extraction layer in organic solar cells (OSCs) and perovskite solar cells. lidsen.comacs.org this compound provides a convenient, solution-processable route to creating these MoOₓ layers.

The precursor, typically ammonium heptamolybdate, can be dissolved in deionized water to form a solution that is then deposited onto the device structure via methods like spin-coating or spray-coating at room temperature. researchgate.netwhiterose.ac.uk This approach avoids the need for high-temperature processing or complex vacuum deposition techniques. researchgate.net

These solution-processed layers, sometimes modified with additives like hydrogen peroxide, form ultrathin, continuous films that outperform traditional HTLs like PEDOT:PSS, especially in devices with deep HOMO level active materials. researchgate.net The use of this compound as a precursor facilitates the fabrication of efficient and stable conventional and inverted polymer solar cells. acs.orgwhiterose.ac.uk

Formation of Nanostructured Molybdenum Dichalcogenides (e.g., MoS₂, MoSe₂)

This compound is a fundamental molybdenum source for the synthesis of two-dimensional (2D) transition metal dichalcogenides (TMDs), such as molybdenum disulfide (MoS₂) and molybdenum diselenide (MoSe₂). These materials are prized for their unique electronic and mechanical properties.

Synthesis of Nanofibers and Nanorods

Hydrothermal synthesis is a prevalent method for producing nanostructured MoS₂ and MoSe₂. In a typical process, this compound is dissolved in water along with a sulfur or selenium source (e.g., thiourea (B124793), thioacetamide (B46855), or selenium powder). rsc.orgmdpi.comresearchgate.net This mixture is sealed in a Teflon-lined autoclave and heated, causing the precursors to react and form the desired TMD nanostructures.

Researchers have used this method to create a variety of morphologies:

Nanorods: MoS₂ nanorods with lengths of 50-150 nm and diameters of 20-40 nm have been synthesized using this compound and sodium sulfide. researchgate.net Another study reported MoS₂ nanorods with diameters of 150-300 nm and lengths of 20-25 μm. rsc.org

Nanofibers: Bundles of MoS₂ nanofibers have been successfully prepared via hydrothermal routes using ammonium heptamolybdate and a sulfur source. rsc.org

Nanoflowers and Nanosheets: By adjusting reaction conditions and using surfactants, complex structures like MoS₂ nanoflowers composed of nanosheets can be fabricated. rsc.orgrsc.orgscientific.net Similarly, MoSe₂ nanoflowers have been synthesized using this compound and selenium powder. researchgate.netacs.org

These synthesis techniques allow for control over the size and shape of the resulting nanoparticles, which is crucial for their application in areas like catalysis and energy storage. mdpi.comvibgyorpublishers.org

| Target Material | Synthesis Method | Precursors | Resulting Nanostructure |

| MoS₂ | Hydrothermal | This compound tetrahydrate, Thiourea | Nanosheets and Nanoflowers rsc.orgrsc.org |

| MoS₂ | Wet Chemical | This compound, Sodium sulfide | Nanorods (50-150 nm length) researchgate.net |

| MoSe₂ | Hydrothermal | This compound, Selenium powder | Nanoflowers researchgate.net |

| MoSe₂ | Selenization of Mo-PDA precursor | This compound tetrahydrate, Dopamine hydrochloride, Selenium powder | Hollow Nanoflowers acs.org |

Integration into Micro-Displacement Sensor Technologies

The piezoelectric properties of monolayer molybdenum disulfide make it a promising material for advanced sensor applications. mdpi.comresearchgate.net this compound has been instrumental in the synthesis of high-quality, wide-bandgap monolayer MoS₂ for this purpose.

Using a chemical vapor deposition (CVD) technique, an aqueous solution of this compound serves as a precisely controllable molybdenum source precursor. mdpi.comresearchgate.net In this process, the this compound solution is placed in the furnace along with a sulfur source. mdpi.com At high temperatures, these precursors react to grow a large, continuous monolayer of MoS₂ on a substrate like Si/SiO₂. researchgate.net

This monolayer MoS₂ can then be transferred to a flexible substrate, such as polyethylene (B3416737) terephthalate (B1205515) (PET), to fabricate a micro-displacement sensor. mdpi.com These sensors leverage the piezoelectric effect of the MoS₂, where mechanical strain generates a measurable electrical current. A sensor built using this method demonstrated a piezoelectric response current of 5.12 nA under a strain of just 0.003% and exhibited high sensitivity, highlighting the potential for creating advanced tactile sensing technologies. mdpi.comresearchgate.net

Preparation of Mixed Metal Molybdates and Complex Oxides

This compound serves as a key molybdenum source for the creation of various mixed metal molybdates and complex oxides, which are significant in catalytic and optical applications.

Iron molybdate catalysts are extensively used for the industrial oxidation of methanol (B129727) to formaldehyde. This compound is a primary precursor in the synthesis of these catalysts. The preparation process typically involves the reaction of an aqueous solution of this compound with an iron salt solution, such as ferric nitrate or ferric chloride. google.comsqu.edu.om